Cas no 1247550-07-7 (Ethanone, 1-[4-(cyclobutylamino)-1-piperidinyl]-2-methoxy-)

Ethanone, 1-[4-(cyclobutylamino)-1-piperidinyl]-2-methoxy- structure
1247550-07-7 structure
商品名:Ethanone, 1-[4-(cyclobutylamino)-1-piperidinyl]-2-methoxy-
CAS番号:1247550-07-7
MF:C12H22N2O2
メガワット:226.315283298492
CID:6427382
PubChem ID:61776987

Ethanone, 1-[4-(cyclobutylamino)-1-piperidinyl]-2-methoxy- 化学的及び物理的性質

名前と識別子

    • Ethanone, 1-[4-(cyclobutylamino)-1-piperidinyl]-2-methoxy-
    • AKOS011048119
    • 1247550-07-7
    • CS-0293403
    • 1-[4-(cyclobutylamino)piperidin-1-yl]-2-methoxyethan-1-one
    • 1-(4-(Cyclobutylamino)piperidin-1-yl)-2-methoxyethan-1-one
    • EN300-712947
    • インチ: 1S/C12H22N2O2/c1-16-9-12(15)14-7-5-11(6-8-14)13-10-3-2-4-10/h10-11,13H,2-9H2,1H3
    • InChIKey: WUCMXOZECPETBU-UHFFFAOYSA-N
    • ほほえんだ: C(=O)(N1CCC(NC2CCC2)CC1)COC

計算された属性

  • せいみつぶんしりょう: 226.168127949g/mol
  • どういたいしつりょう: 226.168127949g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 233
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 41.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.6

じっけんとくせい

  • 密度みつど: 1.08±0.1 g/cm3(Predicted)
  • ふってん: 365.7±37.0 °C(Predicted)
  • 酸性度係数(pKa): 10.24±0.20(Predicted)

Ethanone, 1-[4-(cyclobutylamino)-1-piperidinyl]-2-methoxy- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-712947-1.0g
1-[4-(cyclobutylamino)piperidin-1-yl]-2-methoxyethan-1-one
1247550-07-7
1g
$0.0 2023-06-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1364073-2.5g
1-(4-(Cyclobutylamino)piperidin-1-yl)-2-methoxyethan-1-one
1247550-07-7 98%
2.5g
¥34023.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1364073-1g
1-(4-(Cyclobutylamino)piperidin-1-yl)-2-methoxyethan-1-one
1247550-07-7 98%
1g
¥16044.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1364073-50mg
1-(4-(Cyclobutylamino)piperidin-1-yl)-2-methoxyethan-1-one
1247550-07-7 98%
50mg
¥13478.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1364073-100mg
1-(4-(Cyclobutylamino)piperidin-1-yl)-2-methoxyethan-1-one
1247550-07-7 98%
100mg
¥15275.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1364073-250mg
1-(4-(Cyclobutylamino)piperidin-1-yl)-2-methoxyethan-1-one
1247550-07-7 98%
250mg
¥17206.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1364073-500mg
1-(4-(Cyclobutylamino)piperidin-1-yl)-2-methoxyethan-1-one
1247550-07-7 98%
500mg
¥17962.00 2024-08-09

Ethanone, 1-[4-(cyclobutylamino)-1-piperidinyl]-2-methoxy- 関連文献

Ethanone, 1-[4-(cyclobutylamino)-1-piperidinyl]-2-methoxy-に関する追加情報

Comprehensive Overview of Ethanone, 1-[4-(cyclobutylamino)-1-piperidinyl]-2-methoxy- (CAS No. 1247550-07-7)

Ethanone, 1-[4-(cyclobutylamino)-1-piperidinyl]-2-methoxy- (CAS No. 1247550-07-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties and potential applications. This compound, characterized by its piperidine and cyclobutylamino moieties, is often studied for its role in drug discovery and development. Researchers are particularly interested in its methoxy and ketone functional groups, which contribute to its reactivity and binding affinity in biological systems.

In recent years, the demand for highly functionalized piperidine derivatives like Ethanone, 1-[4-(cyclobutylamino)-1-piperidinyl]-2-methoxy- has surged, driven by advancements in medicinal chemistry and targeted therapy. The compound's CAS No. 1247550-07-7 is frequently searched in academic and industrial databases, reflecting its relevance in small molecule drug design. Its structural complexity makes it a valuable scaffold for developing kinase inhibitors and GPCR modulators, which are hot topics in cancer research and neurological disorders.

One of the key reasons for the growing interest in Ethanone, 1-[4-(cyclobutylamino)-1-piperidinyl]-2-methoxy- is its potential to address drug resistance challenges. With the rise of personalized medicine, researchers are exploring how such compounds can be tailored to interact with specific biomarkers or enzymatic pathways. The cyclobutylamino group, in particular, is noted for its ability to enhance lipophilicity and bioavailability, critical factors in oral drug formulations.

From a synthetic chemistry perspective, CAS No. 1247550-07-7 represents a fascinating case study in heterocyclic compound synthesis. The integration of methoxy and piperidinyl groups requires precise catalytic methods and protection-deprotection strategies, topics frequently discussed in organic chemistry forums. Innovations in green chemistry have also prompted investigations into more sustainable routes for producing such compounds, aligning with global trends toward environmentally friendly synthesis.

The compound's potential extends beyond pharmaceuticals. In material science, derivatives of Ethanone, 1-[4-(cyclobutylamino)-1-piperidinyl]-2-methoxy- are being explored for their photophysical properties, which could lead to applications in OLEDs or sensors. This interdisciplinary appeal makes it a subject of interest in both academic publications and patent filings, further solidifying its importance in modern research.

For those searching CAS No. 1247550-07-7 or related terms like piperidine-based ketones or cyclobutylamino derivatives, it's clear that this compound sits at the intersection of multiple cutting-edge fields. Whether you're a medicinal chemist seeking novel drug candidates or a materials scientist exploring functional molecules, Ethanone, 1-[4-(cyclobutylamino)-1-piperidinyl]-2-methoxy- offers a wealth of opportunities for innovation and discovery.

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